2-Naphthol-6-sulfonic acid

Catalog No.
S582634
CAS No.
93-01-6
M.F
C10H8O4S
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthol-6-sulfonic acid

CAS Number

93-01-6

Product Name

2-Naphthol-6-sulfonic acid

IUPAC Name

6-hydroxynaphthalene-2-sulfonic acid

Molecular Formula

C10H8O4S

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C10H8O4S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6,11H,(H,12,13,14)

InChI Key

VVPHSMHEYVOVLH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O

Synonyms

2-naphthol-6-sulfonic acid, 2-naphthol-6-sulfonic acid, ammonium salt, 2-naphthol-6-sulfonic acid, disodium salt, 2-naphthol-6-sulfonic acid, monosodium salt, 2-naphthol-6-sulfonic acid, potassium salt, 6-hydroxy-2-naphthalenesulfonic acid

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O

Dye Manufacturing

Synthesis of FD&C Red No. 40

Synthesis of Heterocycles

Acylation of Phenols, Alcohols, Thiols, Amines, and Aldehydes

Biomaterial Applications

Scientific Field: Biomedical Engineering

Application Summary: Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties . This includes hydrogels, scaffolds, and nanoparticles, emphasizing sulfonation’s unique advantages .

Methods of Application: The specific methods of application can vary depending on the type of biomaterial being produced. Generally, this involves a chemical modification process introducing sulfonic acid groups .

Results or Outcomes: The outcome of this process is the production of enhanced biomaterials, which have applications in regenerative medicine, drug delivery, and tissue engineering .

Preparation of Sulfonic Acid Derivatives Bonded to Inorganic Supports

Scientific Field: Material Science

Application Summary: The hyper-cross-linked porous poly (2-naphthol) fabricated by the Friedel–Crafts alkylation of 2-naphthol has been functionalized with sulfonic acid to obtain a solid acid catalyst . The catalyst is applied for the protection of phenol, alcohols, thiols, amines, and aldehydes with acetic anhydride at room temperature .

Agar-Plate Screening Test

Scientific Field: Microbiology

Application Summary: 6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate may be used as precursors during the agar-plate screening test .

Methods of Application: The specific methods of application can vary depending on the type of screening test being conducted. Generally, this involves the preparation of agar plates with the compound and subsequent inoculation with the microorganism of interest .

Results or Outcomes: The outcome of this process is the identification or selection of specific microorganisms based on their interaction with the compound .

Preparation of Methoxy-Substituted Naphthalenesulfonyl Chloride

Application Summary: This compound is used in the preparation of methoxy-substituted naphthalenesulfonyl chloride .

Methods of Application: The synthesis of methoxy-substituted naphthalenesulfonyl chloride involves a series of chemical reactions, with 2-Naphthol-6-sulfonic acid being one of the key reactants .

Results or Outcomes: The result is methoxy-substituted naphthalenesulfonyl chloride, a compound that has various applications in organic synthesis .

2-Naphthol-6-sulfonic acid is an organic compound with the molecular formula C₁₀H₈O₄S. It is characterized by a naphthalene ring system that has a hydroxyl group (-OH) at the second position and a sulfonic acid group (-SO₃H) at the sixth position. This unique structure imparts both hydrophilic and hydrophobic properties to the molecule, making it amphoteric and soluble in water due to the polar sulfonic acid group. The compound is typically encountered as a white to slightly yellow crystalline solid, which is soluble in water and slightly soluble in alcohols .

The introduction of the sulfonic acid group enhances its reactivity, making it useful in various chemical processes, particularly in organic synthesis and dye chemistry. 2-Naphthol-6-sulfonic acid serves as a precursor for numerous dyes and pharmaceuticals, playing a significant role in industrial applications .

  • Sulfonation Reaction: The compound can be synthesized through the sulfonation of 2-naphthol using concentrated sulfuric acid:
    2C10H7OH+H2SO42C10H7SO3H+H2O2-C_{10}H_7OH+H_2SO_4\rightarrow 2-C_{10}H_7SO_3H+H_2O

This reaction introduces the sulfonic acid group into the naphthalene structure.

  • Formation of Diazonium Salts: In the presence of amine groups, 2-naphthol-6-sulfonic acid can react under acidic conditions to form diazonium salts, which are essential intermediates in dye synthesis.
  • Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters, which can be further utilized in various organic transformations.

Research indicates that 2-naphthol-6-sulfonic acid exhibits various biological activities. It has been studied for its potential antimicrobial properties, particularly as a precursor in agar-plate screening tests for identifying specific microorganisms. Additionally, compounds derived from 2-naphthol-6-sulfonic acid have shown promise in biomedical applications, including drug delivery systems and regenerative medicine due to their enhanced biomaterial properties when modified with sulfonic acid groups.

The primary method for synthesizing 2-naphthol-6-sulfonic acid involves the sulfonation of 2-naphthol using concentrated sulfuric acid. Other methods may include:

  • Friedel-Crafts Alkylation: This method can be employed to create hyper-cross-linked porous poly(2-naphthol), which can then be functionalized with sulfonic acid groups to obtain solid acid catalysts.
  • Chemical Modification: The compound can also be synthesized through various chemical modifications involving other naphthalene derivatives or through multi-step organic synthesis pathways that incorporate sulfonation reactions .

2-Naphthol-6-sulfonic acid finds applications across several fields:

  • Dye Chemistry: It is primarily used as a precursor in the synthesis of various dyes and pigments.
  • Organic Synthesis: The compound serves as an important intermediate in organic synthesis processes, including the formation of coupling agents and pharmaceuticals .
  • Catalysis: Functionalized forms of this compound are utilized as solid acid catalysts in various

Interaction studies involving 2-naphthol-6-sulfonic acid have demonstrated its role in microbial interactions. For instance, it has been used as a substrate in agar plate tests to assess microbial growth patterns and responses. Additionally, its reactivity with amines allows for the exploration of its behavior in dye synthesis and other organic transformations .

Several compounds share structural similarities with 2-naphthol-6-sulfonic acid. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
1-Amino-2-naphthol-6-sulfonic acidC₁₀H₉NO₄SContains an amino group; used in dye synthesis
1-Hydroxy-2-naphthoic acidC₁₁H₈O₃Hydroxylated naphthalene derivative; used in dyes
Naphthalene-1,5-disulfonic acidC₁₀H₈O₆S₂Contains two sulfonic groups; more polar

The uniqueness of 2-naphthol-6-sulfonic acid lies in its specific positioning of functional groups, which allows it to participate effectively in diverse

XLogP3

0.3

Melting Point

125.0 °C

UNII

O937I7N48V

Related CAS

135-76-2 (mono-hydrochloride salt)
15883-56-4 (unspecified hydrochloride salt)
61886-35-9 (ammonium salt)
833-66-9 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 46 companies with hazard statement code(s):;
H314 (88.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

93-01-6

Wikipedia

2-naphthol-6-sulfonic acid

General Manufacturing Information

2-Naphthalenesulfonic acid, 6-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

Excited-state proton transfer of weak photoacids adsorbed on biomaterials: proton transfer to glucosamine of chitosan

Ron Simkovitch, Dan Huppert
PMID: 25556376   DOI: 10.1021/jp511349j

Abstract

UV-vis steady-state and time-resolved techniques were employed to study the excited-state proton-transfer process from two weak photoacids positioned next to the surface of chitosan and cellulose. Both chitosan and cellulose are linear polysaccharides; chitosan is composed mainly of d-glucosamine units. In order to overcome the problem of the high basicity of the glucosamine, we chose 2-naphthol (pKa* ≈ 2.7) and 2-naphthol-6-sulfonate (pKa* ≈ 1.7) as the proton emitters because of their ground state pKa (≈9). Next to the 1:1 cellulose:water weight ratio, the ESPT rate of these photoacids is comparable to that of bulk water. We found that the ESPT rate of 2-naphthol (2NP) and 2-naphthol-6-sulfonate (2N6S) next to chitosan in water (1:1) weight ratio samples is higher than in bulk water by a factor of about 5 and 2, respectively. We also found an efficient ESPT process that takes place from these photoacids in the methanol environment next to the chitosan scaffold, whereas ESPT is not observed in methanolic bulk solutions of these photoacids. We therefore conclude that ESPT occurs from these photoacids to the d-glucosamine units that make up chitosan.


Rapid pH and deltamuH+ jump by short laser pulse

M Gutman, D Huppert
PMID: 45184   DOI: 10.1016/0165-022x(79)90042-3

Abstract

The excited state (S1) of sulfononaphthols has a pK value well below that of the ground state, consequently intensive illumination of their aqueous solution should lead to acidification. In this study the second harmonies of a ruby laser pulse (10 MW, 30 ns at 347.2 nm) were used for excitation of a sulfononaphthol solution, resulting in a lowering of the pH from 8 to 4. The change in pH was demonstrated by spectral changes of the pH indicators Bromocresol Green, Bromothymol Blue, Bromocresol Purple and Phenol Red. The magnitude of the pH change was calculated from the kinetics of the changes in the indicators' absorbance and from fluorescence intensity of naphtholate. Sulfononaphthols, due to their hydrophylic nature, cannot permeate across phospholipid membranes. Taking advantage of this property, liposomes containing sulfononaphthol were prepared and irradiated by the laser pulse. Evidence is given that under such conditions the change in pH was limited to the space enclosed in the liposomes. The resulting proton-motive force (deltamuH+ = 180 -- 240 mV) is adequate for perturbing the energy-coupled reactions of oxidative phosphorylation. Possible applications of this technique in chemical physics, chemistry, biochemistry and bioenergetics are discussed.


Biotransformation and Detoxification of Xylidine Orange Dye Using Immobilized Cells of Marine-Derived Lysinibacillus sphaericus D3

Prabha Devi, Solimabi Wahidullah, Farhan Sheikh, Rochelle Pereira, Niteen Narkhede, Divya Amonkar, Supriya Tilvi, Ram Murthy Meena
PMID: 28208715   DOI: 10.3390/md15020030

Abstract

D3 cell-immobilized beads in natural gel sodium alginate decolorized the xylidine orange dye 1-(dimethylphenylazo)-2-naphthol-6-sulfonic acid sodium salt in the laboratory. Optimal conditions were selected for decolorization and the products formed were evaluated for toxicity by disc diffusion assay against common marine bacteria which revealed the non-toxic nature of the dye-degraded products. Decolorization of the brightly colored dye to colorless products was measured on an Ultra Violet-Vis spectrophotometer and its biodegradation products monitored on Thin Layer Chromatographic plate and High Performance Liquid Chromatography (HPLC). Finally, the metabolites formed in the decolorized medium were characterized by mass spectrometry. This analysis confirms the conversion of the parent molecule into lower molecular weight aromatic phenols and sulfonic acids as the final products of biotransformation. Based on the results, the probable degradation products of xylidine orange were naphthol, naphthylamine-6-sulfonic acid, 2-6-dihydroxynaphthalene, and
-dinaphthylether. Thus, it may be concluded that the degradation pathway of the dye involved (a) reduction of its azo group by azoreductase enzyme (b) dimerization of the hydrazo compound followed by (c) degradation of monohydrazo as well as dimeric metabolites into low molecular weight aromatics. Finally, it may be worth exploring the possibility of commercially utilizing
D3 for industrial applications for treating large-scale dye waste water.


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